molecular formula C13H15N B3289208 Ethyl[(naphthalen-2-yl)methyl]amine CAS No. 856200-21-0

Ethyl[(naphthalen-2-yl)methyl]amine

Cat. No.: B3289208
CAS No.: 856200-21-0
M. Wt: 185.26 g/mol
InChI Key: KSGVRUGRMOXBBQ-UHFFFAOYSA-N
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Description

Ethyl[(naphthalen-2-yl)methyl]amine is an organic compound with the molecular formula C₁₃H₁₅N. It is a derivative of naphthalene, where the ethylamine group is attached to the naphthalen-2-ylmethyl position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[(naphthalen-2-yl)methyl]amine can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene-2-carbaldehyde with ethylamine in the presence of a reducing agent. The reaction typically takes place under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(naphthalen-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Ethyl[(naphthalen-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl[(naphthalen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl[(naphthalen-2-yl)methyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVRUGRMOXBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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